molecular formula C14H17BrO4 B1446337 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester CAS No. 1948233-82-6

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester

Cat. No.: B1446337
CAS No.: 1948233-82-6
M. Wt: 329.19 g/mol
InChI Key: OJXCJQZVHBVEHU-UHFFFAOYSA-N
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Description

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester is an organic compound that features a bromine atom, a tetrahydropyran-4-ylmethoxy group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with the bromination of a suitable benzoic acid derivative, followed by the introduction of the tetrahydropyran-4-ylmethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloroacetophenone
  • 3-Bromo-5-methoxybenzoic acid
  • 3-Bromo-5-(methoxymethoxy)benzoic acid

Uniqueness

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester is unique due to the presence of the tetrahydropyran-4-ylmethoxy group, which can impart different chemical and physical properties compared to similar compounds. This uniqueness can be advantageous in specific synthetic applications and research contexts .

Properties

IUPAC Name

methyl 3-bromo-5-(oxan-4-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXCJQZVHBVEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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